2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine
Overview
Description
2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine, also known as P4S, is an organic compound with the molecular formula C11H9NS2. P4S has gained significant attention in the scientific community due to its potential use in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Crystallography
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of tetrakis(μ2-acetato-κ2O:O′)bis(2-((pyridin-4-ylmethyl)sulfanyl)pyridine-κN)dicopper(II), C30H32N4O8S2Cu2 . This study provided valuable insights into the crystal structure of this complex compound .
Synthesis of Novel Derivatives
“2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine” has been used as a building block in the synthesis of novel heterocyclic compounds. For example, it was used in the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Anti-Fibrosis Activity
These novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Inhibition of Collagen Expression
Compounds synthesized using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine” were found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This suggests potential applications in the treatment of fibrotic diseases.
Coordination Polymers
Chalcogenobis(N-heterocyclic) ligands, which can be constructed using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine”, have a wide range of biological and industrial applications . These include the construction of coordination polymers .
Medicinal Chemistry
The pyrimidine moiety, which can be incorporated using “2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine”, is considered a privileged structure in medicinal chemistry . Compounds containing this moiety exhibit diverse types of biological and pharmaceutical activities .
properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQUQBOCMUBAQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295995 | |
Record name | 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2127-08-4 | |
Record name | NSC106687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(pyridin-4-ylmethyl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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